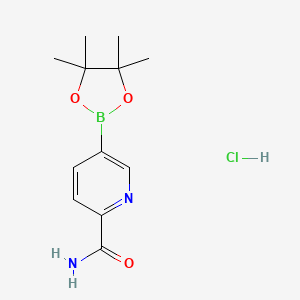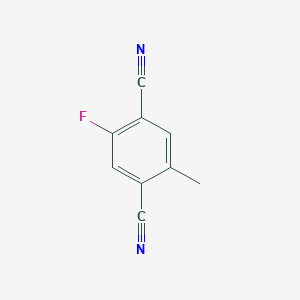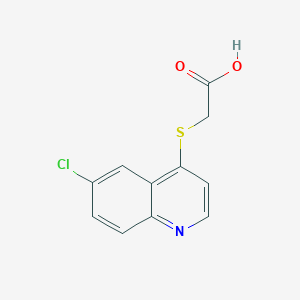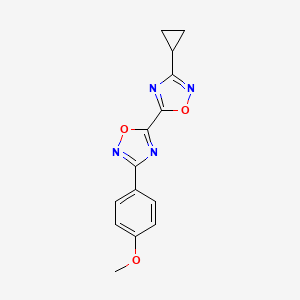
6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is a chemical compound that is part of the boronic ester family . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic esters involves various borylation approaches . Protodeboronation, a process that is not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of boronic esters is tailored for application under specific conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. For instance, pinacol boronic esters are used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Microwave-Assisted Synthesis
Rapid and efficient synthesis techniques, such as microwave-assisted one-pot cyclization/Suzuki coupling approaches, utilize boronic acid pinacol esters as versatile building blocks for creating diverse compound libraries. The boronate functional group exhibits remarkable tolerance to various reactions, highlighting the compound's utility in synthesizing 2,6-disubstituted-3-amino-imidazopyridines (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. Innovative approaches are required for their stabilization and analysis, demonstrating the necessity of developing specialized methods for assessing the purity and stability of these compounds (Zhong et al., 2012).
Enantioselective Synthesis
Research has shown the effectiveness of aryl pinacolboronic esters in the enantioselective synthesis of complex molecules, such as indanols bearing tertiary alcohol groups. These studies underscore the role of boronic acid pinacol esters in facilitating intricate chemical transformations (Gallego & Sarpong, 2012).
Spectroscopic Studies
Spectroscopic techniques, including FT-IR, Raman, and NMR, are employed to investigate the properties of boronic acid pinacol esters, providing valuable information on their molecular structure and potential interactions in various chemical processes (Şaş et al., 2016).
Metal-Free Synthesis Methods
Innovations in synthesis methodologies have led to metal- and additive-free approaches for creating boronic acids and esters from haloarenes. These methods emphasize the importance of developing environmentally friendly and efficient synthesis techniques that do not rely on expensive and toxic metal catalysts (Mfuh et al., 2017).
作用機序
Target of Action
Boronic esters, including pinacol boronic esters, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl likely participates, affects the formation of carbon–carbon bonds . This reaction can lead to the synthesis of a wide variety of organic compounds, contributing to diverse biochemical pathways .
Result of Action
The result of the action of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
While specific safety and hazard information for 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is not available in the retrieved sources, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, phenylboronic acid pinacol ester, a related compound, has hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
将来の方向性
The future directions in the research and application of boronic esters like 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl could involve further development of protocols for their synthesis and use in various chemical reactions . For instance, the development of well-defined protocols for the protodeboronation of alkyl boronic esters could open up new possibilities for their use in organic synthesis .
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3.ClH/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8;/h5-7H,1-4H3,(H2,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVDHPSBUNJJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)
![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)

![2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2962596.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2962597.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)
![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)
![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)
